

Cirtuvivint: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirtuvivint (also known as SM08502) is a potent, orally active small molecule inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2] By targeting these kinases, Cirtuvivint modulates alternative pre-mRNA splicing, a critical process in gene expression, and inhibits the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][3] This dual mechanism of action has positioned Cirtuvivint as a promising therapeutic candidate for a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Cirtuvivint, intended to serve as a valuable resource for researchers in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

Cirtuvivint is an isoquinoline derivative with the systematic IUPAC name 2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide.[4] Its chemical structure is characterized by a central isoquinoline scaffold linked to a pyridine ring via an amide bond, with a methylpiperazine moiety on the pyridine ring and a methylpyrazole group on the isoquinoline ring.



Property	Value	Reference	
Molecular Formula	C24H25N7O	[4]	
Molecular Weight	427.5 g/mol [4]		
CAS Number	2143917-62-6	917-62-6 [2][4]	
SMILES	CN1CCN(CC1)c2ccc(nc2)C(= O)Nc3cc4ccc(cc4cn3)c5cn(n c5)C	[5]	
InChI	InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32)	[4]	

Mechanism of Action

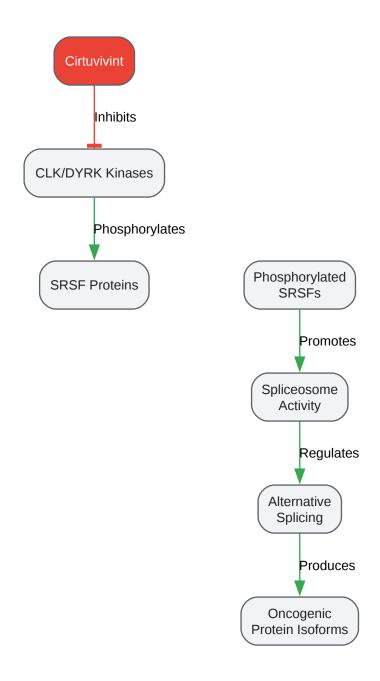
Cirtuvivint functions as a potent, ATP-competitive inhibitor of all four CDC-like kinases (CLK1-4) and the dual-specificity tyrosine-regulated kinases (DYRK1-4).[3] This pan-CLK/DYRK inhibition is central to its anti-tumor activity.

Inhibition of CLK and DYRK Kinases and Modulation of mRNA Splicing

CLK and DYRK kinases are crucial regulators of pre-mRNA splicing, a fundamental process for generating protein diversity. They achieve this by phosphorylating serine/arginine-rich splicing factors (SRSFs).[1] Phosphorylated SRSFs are essential for the assembly of the spliceosome and the precise selection of splice sites.

Cirtuvivint's inhibition of CLK and DYRK kinases leads to a reduction in the phosphorylation of SRSFs.[1] This disruption of SRSF phosphorylation impairs spliceosome activity, resulting in alterations to alternative splicing patterns of numerous genes, including those critical for cancer cell growth, survival, and drug resistance.[6][7]





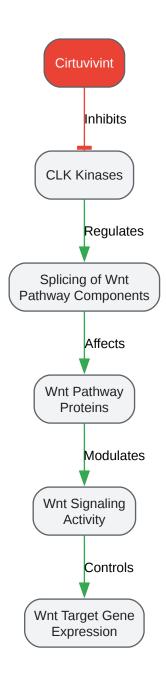
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Caption: Cirtuvivint's inhibition of CLK/DYRK kinases disrupts mRNA splicing.

Inhibition of the Wnt Signaling Pathway



The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. **Cirtuvivint** has been shown to be a potent inhibitor of the Wnt signaling pathway.[2] The inhibition of CLK kinases by **Cirtuvivint** leads to altered splicing of Wnt pathway components, ultimately downregulating the expression of Wnt target genes.[1][3]



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Caption: Cirtuvivint inhibits the Wnt signaling pathway via splicing modulation.

Quantitative Data Kinase Inhibition

Cirtuvivint demonstrates potent inhibition of CLK and DYRK family kinases with high selectivity over other kinases like CDK1.[2]

Kinase Target	IC50 (nM)	Reference	
CLK1	8	[2]	
CLK2	2	[2]	
CLK3	22	[2]	
CLK4	1	[2]	
DYRK1A	2-13	[2]	
DYRK1B	2-13	[2]	
CDK1	1100	[2]	

Cellular Activity

Cirtuvivint exhibits potent anti-proliferative activity across a range of cancer cell lines and effectively inhibits the Wnt signaling pathway.

Assay	Cell Line	EC50 (nM)	Reference
Wnt Pathway Inhibition (TOPflash reporter)	SW480 (colon cancer)	46	[2]
Cell Viability	Various Cancer Cell Lines	14 - 730	[6]
Cell Viability (Heme Malignancies)	Various Cell Lines	14 - 495	[8]



Experimental Protocols In Vitro CLK/DYRK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of **Cirtuvivint** against CLK and DYRK kinases.



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Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

- · Reagent Preparation:
 - Prepare a stock solution of Cirtuvivint in DMSO.
 - Dilute recombinant human CLK or DYRK kinase, a suitable substrate (e.g., a generic kinase peptide substrate), and ATP to their final concentrations in kinase assay buffer.
- · Assay Plate Setup:
 - Add the diluted Cirtuvivint solution to the wells of a microplate, typically in a serial dilution format.
 - Add the kinase and substrate mixture to the wells.
- Initiation and Incubation:
 - Initiate the kinase reaction by adding ATP to the wells.



 Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

Detection:

 Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Data Analysis:

- Plot the kinase activity against the logarithm of the Cirtuvivint concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Wnt Signaling Reporter Assay in SW480 Cells

This protocol describes a method to quantify the inhibitory effect of **Cirtuvivint** on the Wnt signaling pathway in the SW480 colon cancer cell line, which has a constitutively active Wnt pathway.

Methodology:

- Cell Culture and Seeding:
 - Culture SW480 cells containing a Wnt/TCF-responsive luciferase reporter construct (e.g., TOPflash) in complete medium.
 - Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

Compound Treatment:

- Prepare serial dilutions of **Cirtuvivint** in culture medium.
- Replace the culture medium in the wells with the medium containing the different concentrations of **Cirtuvivint**. Include a vehicle control (e.g., DMSO).



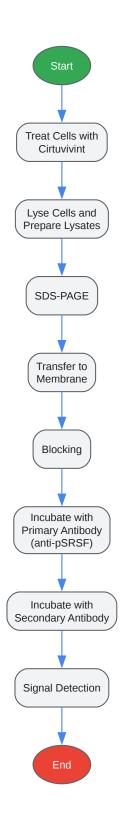
Incubation:

- Incubate the cells for a defined period (e.g., 24 hours) to allow for the compound to exert its effect.
- Cell Lysis and Luciferase Assay:
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the cell lysates to a white, opaque 96-well plate.
 - Add a luciferase substrate to the lysates and measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luciferase activity to a control for cell viability if necessary.
 - Plot the normalized luciferase activity against the logarithm of the **Cirtuvivint** concentration and determine the EC₅₀ value.

Western Blot for SRSF Phosphorylation

This protocol provides a general framework for assessing the effect of **Cirtuvivint** on the phosphorylation of SRSF proteins in cultured cells.





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